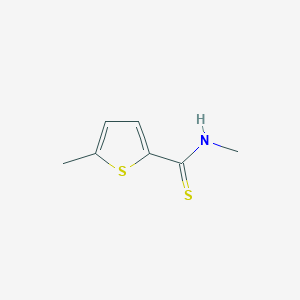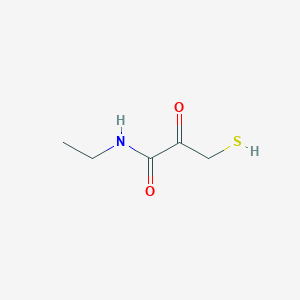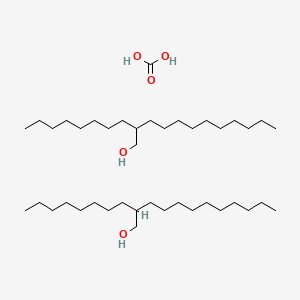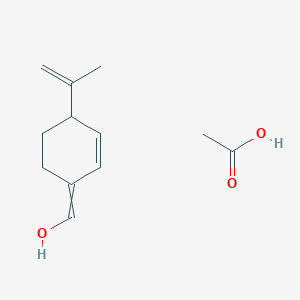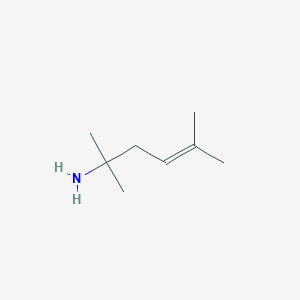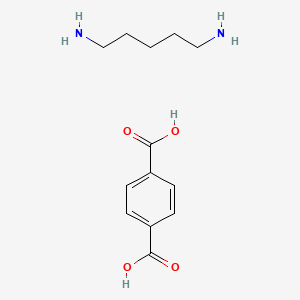
Pentane-1,5-diamine;terephthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentane-1,5-diamine and terephthalic acid are two chemical compounds that, when combined, form a salt used in the production of high-performance polymer materials. Pentane-1,5-diamine, also known as cadaverine, is a diamine with the formula C5H14N2. Terephthalic acid, on the other hand, is an aromatic dicarboxylic acid with the formula C8H6O4. The combination of these two compounds is significant in the synthesis of bio-based nylons and other polymeric materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentane-1,5-diamine can be synthesized through the biological method of l-lysine decarboxylation. This method involves the use of biomass as a raw material, making it a sustainable and eco-friendly approach . The purity and concentration of pentane-1,5-diamine are determined by high-performance liquid chromatography.
Terephthalic acid is typically produced through the oxidation of p-xylene in the presence of a cobalt-manganese catalyst. The reaction is carried out in acetic acid, and the resulting terephthalic acid is purified through crystallization.
Industrial Production Methods
In industrial settings, pentane-1,5-diamine is produced using fermentation processes, followed by purification using cation exchange resins and crystallization . Terephthalic acid is produced on a large scale through the Amoco process, which involves the catalytic oxidation of p-xylene.
Chemical Reactions Analysis
Types of Reactions
Pentane-1,5-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Terephthalic acid primarily undergoes esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines are used in substitution reactions.
Major Products
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted diamines and derivatives.
Scientific Research Applications
Pentane-1,5-diamine and terephthalic acid are used in the production of bio-based nylons, such as nylon 5I and nylon 5O . These materials are significant in the development of high-performance polymer materials with applications in textiles, automotive parts, and packaging. The compounds are also used in the synthesis of adhesives and thermosetting polyurethanes .
Mechanism of Action
The mechanism of action of pentane-1,5-diamine involves its ability to act as a nucleophile in various chemical reactions. It can form hydrogen bonds and interact with other molecules through its amine groups. Terephthalic acid, being an aromatic dicarboxylic acid, can participate in esterification and amidation reactions, forming strong covalent bonds with other molecules.
Comparison with Similar Compounds
Similar Compounds
Hexane-1,6-diamine: Another diamine used in the production of nylon 6,6.
Butane-1,4-diamine: Used in the synthesis of polyamides and polyurethanes.
Adipic acid: An aliphatic dicarboxylic acid used in the production of nylon 6,6.
Uniqueness
Pentane-1,5-diamine and terephthalic acid are unique due to their bio-based origins and their ability to form high-performance polymer materials. The use of biomass as a raw material for pentane-1,5-diamine makes it a sustainable alternative to traditional petrochemical-based diamines .
Properties
CAS No. |
666256-73-1 |
|---|---|
Molecular Formula |
C13H20N2O4 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
pentane-1,5-diamine;terephthalic acid |
InChI |
InChI=1S/C8H6O4.C5H14N2/c9-7(10)5-1-2-6(4-3-5)8(11)12;6-4-2-1-3-5-7/h1-4H,(H,9,10)(H,11,12);1-7H2 |
InChI Key |
PRROZFGXIWIUAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)O.C(CCN)CCN |
Related CAS |
32761-06-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]-](/img/structure/B12545385.png)
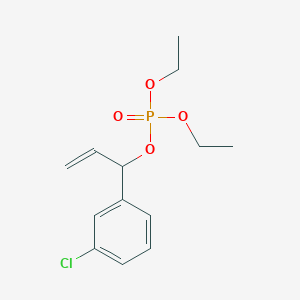
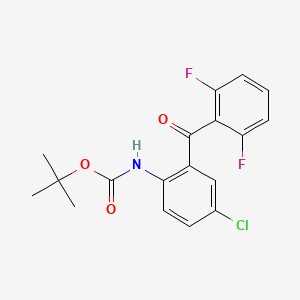
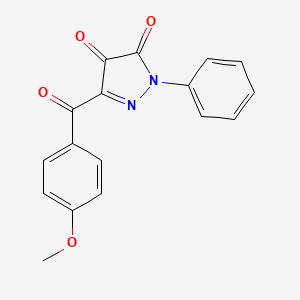
![1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole](/img/structure/B12545401.png)
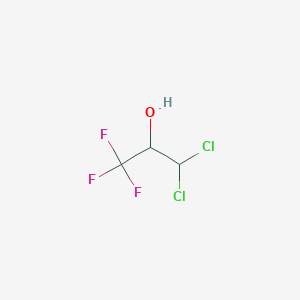
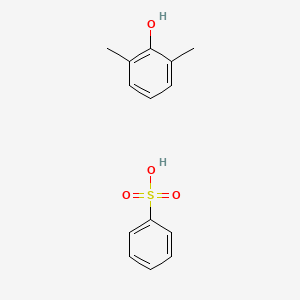

![Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-](/img/structure/B12545440.png)
